3-Bromo-1-methyl-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-1H-indazol-4-ol: is a heterocyclic compound with the molecular formula C8H7BrN2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-indazol-4-ol typically involves the bromination of 1-methyl-1H-indazole followed by hydroxylation. One common method includes:
Bromination: The reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the third position.
Hydroxylation: The brominated product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-1H-indazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-bromo-1-methyl-1H-indazol-4-one.
Reduction: Formation of 1-methyl-1H-indazol-4-ol.
Scientific Research Applications
Chemistry: 3-Bromo-1-methyl-1H-indazol-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Methyl-1H-indazol-4-ol: Lacks the bromine atom, which may result in different biological activities.
3-Bromo-1H-indazol-4-ol: Lacks the methyl group, which may affect its solubility and reactivity.
3-Bromo-1-methyl-1H-indazole: Lacks the hydroxyl group, which may influence its chemical reactivity and biological properties.
Uniqueness: 3-Bromo-1-methyl-1H-indazol-4-ol is unique due to the presence of both the bromine atom and hydroxyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-1-methylindazol-4-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
SVUYERHMPBGENR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.